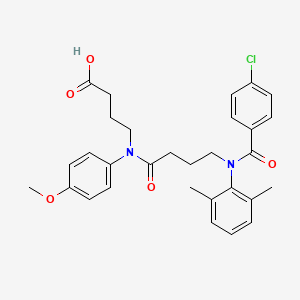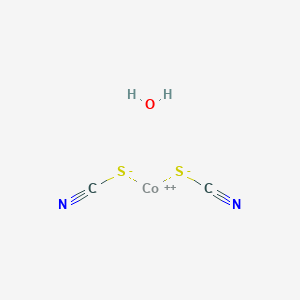
Butanoic acid, 4-((4-((4-chlorobenzoyl)(2,6-dimethylphenyl)amino)-1-oxobutyl)(4-methoxyphenyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid is a complex organic compound that belongs to the class of synthetic organic chemicals This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as p-chlorobenzoyl chloride, 2,6-dimethylaniline, and p-anisidine. These intermediates are then subjected to condensation reactions, acylation, and other organic transformations under controlled conditions to form the final product. Common reagents used in these reactions include acyl chlorides, anhydrides, and catalysts such as Lewis acids.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale synthesis techniques. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-toluidino)butyric acid
- N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-aminophenyl)butyric acid
Uniqueness
N-(N-(p-Chlorobenzoyl)-4-(2,6-dimethylanilino)butyryl)-4-(p-anisidino)butyric acid is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.
属性
CAS 编号 |
71455-65-7 |
|---|---|
分子式 |
C30H33ClN2O5 |
分子量 |
537.0 g/mol |
IUPAC 名称 |
4-[N-[4-(N-(4-chlorobenzoyl)-2,6-dimethylanilino)butanoyl]-4-methoxyanilino]butanoic acid |
InChI |
InChI=1S/C30H33ClN2O5/c1-21-7-4-8-22(2)29(21)33(30(37)23-11-13-24(31)14-12-23)20-5-9-27(34)32(19-6-10-28(35)36)25-15-17-26(38-3)18-16-25/h4,7-8,11-18H,5-6,9-10,19-20H2,1-3H3,(H,35,36) |
InChI 键 |
CCVGBYVWNSOLLA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N(CCCC(=O)N(CCCC(=O)O)C2=CC=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)





![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)




![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)


